[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, [2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid, is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is structurally related to several other compounds that have been synthesized and studied for various biological activities and chemical properties.
Synthesis Analysis
The synthesis of related benzimidazole acetic acid derivatives has been reported in several studies. For instance, derivatives of [1,2,4]triazino[4,3-a]benzimidazole acetic acid were synthesized and tested for their inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications . Another study reported the synthesis of ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate, which is closely related to the compound of interest, and provided insights into its molecular structure and stability . Additionally, the synthesis of 5-(2-benzimidazolyl)thiazoles through the reaction of benzimidazolylmethylthiuronium salts with carboxylic acid anhydrides has been described, which could be relevant to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been extensively studied using various techniques. For example, the crystal structure of a related compound was determined by X-ray diffraction analysis, which could provide valuable information for understanding the molecular structure of [2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid . Spectroscopic methods such as NMR, FT-IR, and FT-Raman have also been employed to characterize the molecular structure and electronic properties of similar compounds .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions. Cyclization reactions have been used to convert [(4- or 5-substituted-2-benzimidazolyl) thio] acetic acids into thiazolo[3, 2-a]benzimidazol-3(2H)-ones, which suggests that the compound of interest may also be amenable to similar cyclization reactions to form new structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives, including the compound of interest, are crucial for their potential applications. The thermal stability of these compounds has been evaluated using techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), indicating that some derivatives are stable at high temperatures . Quantum chemical parameters obtained under density functional theory (DFT) calculations have been used to support experimental results and provide insights into the reactivity and stability of these molecules .
Scientific Research Applications
Synthesis and Anticancer Activity
- A study by Nofal et al. (2014) involved synthesizing benzimidazole–thiazole derivatives and evaluating their anticancer activities against HepG2 and PC12 cell lines, revealing promising results in some derivatives (Nofal et al., 2014).
Novel Derivative Formation
- Ghandi et al. (2010) reported the synthesis of novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides, using 2-(2-Formyl-1H-benzimidazol-1-yl)acetic acid in a one-pot reaction with primary amines and alkyl isocyanides (Ghandi, Zarezadeh, & Taheri, 2010).
Anti-tubercular and Antimicrobial Activities
- Maste et al. (2011) synthesized benzimidazole acetic acid derivatives and evaluated their anti-tubercular and antimicrobial activities. Some compounds showed promising anti-tubercular activity and good antimicrobial activities (Maste, Jeyarani, Kalekar, & Bhat, 2011).
Antidepressant and Antimicrobial Properties
- Bell and Wei (1976) prepared thiazole acetic acid derivatives exhibiting various biological activities including antidepressant and antimicrobial properties (Bell & Wei, 1976).
Antibacterial and Antifungal Activities
- Kaplancıklı et al. (2004) synthesized thiazole derivatives and evaluated their antimicrobial activities, demonstrating significant activity against various bacteria and fungi (Kaplancıklı, Turan-Zitouni, Revial, & Guven, 2004).
Polarisability and Reactivity Studies
- August, Davis, and Taylor (1986) conducted a study on the reactivities of thiazole via pyrolysis of esters, providing insights into the polarisability and reactivity of thiazole and related compounds (August, Davis, & Taylor, 1986).
Safety And Hazards
The safety and hazards associated with “[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid” and its derivatives can depend on various factors, including their specific chemical structures and biological activities . Therefore, it’s important to handle these compounds with appropriate safety precautions.
Future Directions
Future research on “[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid” and its derivatives could focus on further elucidating their mechanisms of action, optimizing their synthesis processes, and exploring their potential applications in various fields, such as medicinal chemistry and drug discovery .
properties
IUPAC Name |
2-[2-(1,3-thiazol-4-yl)benzimidazol-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c16-11(17)5-15-10-4-2-1-3-8(10)14-12(15)9-6-18-7-13-9/h1-4,6-7H,5H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFKGTPZZBLCJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)O)C3=CSC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388203 |
Source
|
Record name | [2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid | |
CAS RN |
763147-58-6 |
Source
|
Record name | [2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.